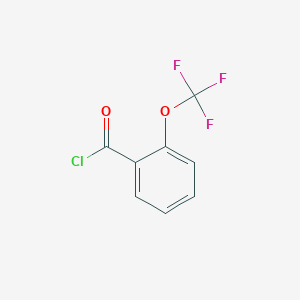
2-(Trifluoromethoxy)benzoyl Chloride
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 2-(Trifluoromethoxy)benzoyl Chloride often involves multiple steps, including bromination, carboxylation, and chlorination. For example, the synthesis of 3,5-bis(trifluoromethyl)benzoyl chloride, a closely related compound, was achieved through a three-step process with a total yield of 61.7%, highlighting the typical synthetic route involving halogenation followed by functional group transformation (Zhou Xiao-rui, 2006).
Molecular Structure Analysis
Molecular structure analysis of compounds in the same family as 2-(Trifluoromethoxy)benzoyl Chloride involves detailed examination through techniques such as X-ray crystallography. For instance, the crystal structure of 2-trifluoromethyl-1-[(2'-1H-tetrazle-5-yl-biphenyl-4-yl) methyl]-benzimidazole provides insights into the arrangement of fluorinated groups and their impact on the overall molecular geometry, which is crucial for understanding the reactivity and properties of 2-(Trifluoromethoxy)benzoyl Chloride (Wei-Fa Yu et al., 2004).
Chemical Reactions and Properties
The chemical reactivity of 2-(Trifluoromethoxy)benzoyl Chloride and related compounds often involves nucleophilic substitution reactions due to the presence of the acyl chloride functional group. These reactions enable the synthesis of a wide range of products, including pharmaceuticals and polymers. For example, the reactions of (trimethylsiloxy)benzoyl chlorides with various nucleophiles have been explored, demonstrating the versatility of acyl chlorides in organic synthesis (Gerd Schwarz et al., 1981).
Aplicaciones Científicas De Investigación
Selenenylation-Acylation of C-H Acids : 2-(chloroseleno)benzoyl chloride acts as a bifunctional electrophile in the reaction with C-H acids, leading to the synthesis of 2-substituted benzo[b]selenophen-3(2H)-ones and 3-hydroxybenzo[b]selenophenes (KlocKrystian et al., 2001).
Synthesis of 2-Alkylidene-benzo[1,3]dioxin-4-ones : This compound is used as an intermediate in the synthesis of new aspirin prodrugs, demonstrating its potential in pharmaceutical applications (P. Babin & B. Bennetau, 2001).
Iridium-Catalyzed Reaction with Alkynes : Benzoyl chlorides, including derivatives like 2-(Trifluoromethoxy)benzoyl Chloride, efficiently react with dialkylacetylenes or diphenylacetylene in the presence of an iridium catalyst, leading to the production of tetrasubstituted naphthalenes and anthracene derivatives (T. Yasukawa et al., 2002).
Green Chemistry Applications : In aromatic electrophilic substitution reactions, metal triflates catalyze benzoylation and acetylation in an ionic liquid, demonstrating an environmentally friendly approach to chemical synthesis (J. Ross & Jianliang Xiao, 2002).
Mild Steel Corrosion Inhibition : Spirocyclopropane derivatives synthesized using benzoyl chloride, including 2-(Trifluoromethoxy)benzoyl Chloride, have shown effective inhibition properties for mild steel corrosion in acidic solutions (M. Chafiq et al., 2020).
Polymer Modification for Antimicrobial Activity : Benzoyl chloride, when incorporated into a matrix of ethylene acrylic acid polymer, exhibits antimicrobial properties, highlighting its use in food preservation and material science (R. S. Matche et al., 2006).
Synthesis of Quinazolinones : Benzoyl chlorides, including fluorine-substituted derivatives, have been used in the synthesis of 4(3H)-quinazolinones, which are moderately active against various tumor cell lines (M. Deetz et al., 2001).
Mecanismo De Acción
Target of Action
2-(Trifluoromethoxy)benzoyl Chloride is a type of benzene compound . .
Mode of Action
Benzoyl chloride compounds typically act as acylating agents in organic synthesis, reacting with various nucleophiles to form esters, amides, and other acyl derivatives .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, factors such as temperature, pH, and the presence of other substances can affect the compound’s reactivity and stability . .
Propiedades
IUPAC Name |
2-(trifluoromethoxy)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O2/c9-7(13)5-3-1-2-4-6(5)14-8(10,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHPWYXAJJCUMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)Cl)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380431 | |
| Record name | 2-(Trifluoromethoxy)benzoyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethoxy)benzoyl Chloride | |
CAS RN |
162046-61-9 | |
| Record name | 2-(Trifluoromethoxy)benzoyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Trifluoromethoxy)benzoyl Chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



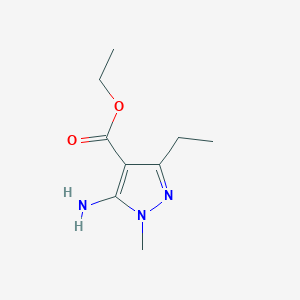
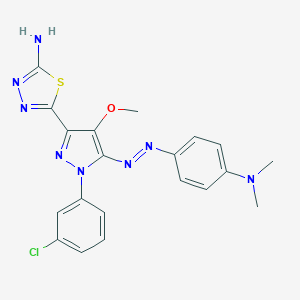
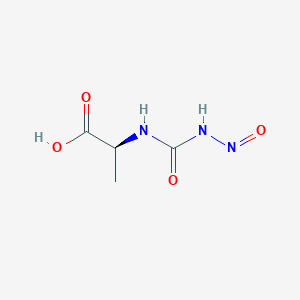


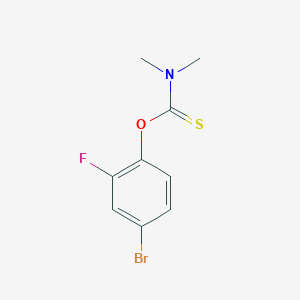
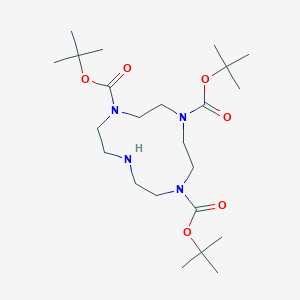

![2-Methyl-1H-cyclopenta[b]quinoxaline](/img/structure/B62090.png)

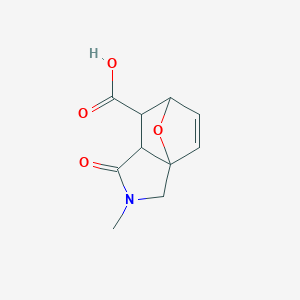

![Tert-butyl 4-[acetyl(methyl)amino]-4-phenylpiperidine-1-carbamate](/img/structure/B62101.png)
